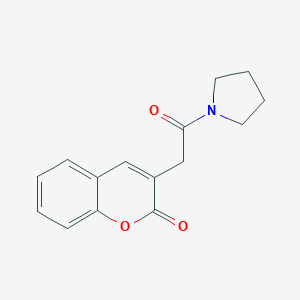
1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate, also known as PPOC, is a carbamate derivative that has been extensively studied for its potential applications in scientific research. PPOC is a white, crystalline powder that is soluble in organic solvents such as ethanol and methanol.
科学研究应用
1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate has been studied for its potential applications in several areas of scientific research. One of the most promising applications of 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate is in the field of cancer research. 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia cells. 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate achieves this by inhibiting the activity of an enzyme called carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. Inhibition of CA IX activity leads to a decrease in the acidity of the tumor microenvironment, which in turn inhibits the growth and metastasis of cancer cells.
作用机制
The mechanism of action of 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate involves the inhibition of CA IX activity. CA IX is an enzyme that is overexpressed in many types of cancer cells and is involved in the regulation of the acidity of the tumor microenvironment. Inhibition of CA IX activity by 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate leads to a decrease in the acidity of the tumor microenvironment, which in turn inhibits the growth and metastasis of cancer cells.
生化和生理效应
1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate has been shown to have anti-inflammatory and anti-oxidant properties. 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate has also been shown to inhibit the activity of several enzymes that are involved in the metabolism of drugs and toxins in the liver, which could have implications for the development of new drugs.
实验室实验的优点和局限性
One of the main advantages of 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate is its potential as a tool for cancer research. 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate has been shown to be effective in inhibiting the growth of several types of cancer cells, and its mechanism of action is well understood. However, there are also some limitations to the use of 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate in lab experiments. 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate has not been extensively studied in vivo, and more research is needed to determine its potential as a therapeutic agent.
未来方向
There are several future directions for research on 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate. One area of research could be the development of 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate analogs with improved efficacy and safety profiles. Another area of research could be the development of 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate-based therapies for the treatment of cancer and other diseases. Finally, more research is needed to determine the long-term safety and efficacy of 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate, both in vitro and in vivo.
合成方法
The synthesis of 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate involves the reaction of 2-propyn-1-ol with o-tolyl chloroformate in the presence of a base such as triethylamine. The resulting product is then reacted with carbamic acid to form 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate. The synthesis of 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate has been reported in several research papers, and the purity of the final product can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
属性
CAS 编号 |
16272-02-9 |
|---|---|
产品名称 |
1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate |
分子式 |
C14H17NO4 |
分子量 |
263.29 g/mol |
IUPAC 名称 |
[1-(2-methylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C14H17NO4/c1-3-8-17-9-12(19-14(15)16)10-18-13-7-5-4-6-11(13)2/h1,4-7,12H,8-10H2,2H3,(H2,15,16) |
InChI 键 |
OLOBJTSTQZVGGT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(COCC#C)OC(=O)N |
规范 SMILES |
CC1=CC=CC=C1OCC(COCC#C)OC(=O)N |
同义词 |
1-(2-Methylphenoxy)-3-(2-propynyloxy)-2-propanol carbamate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




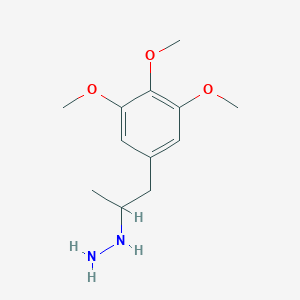
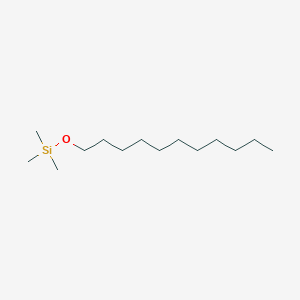
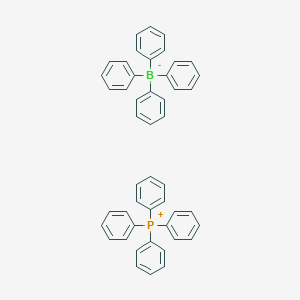
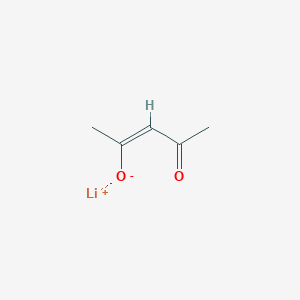
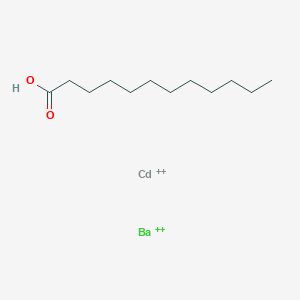
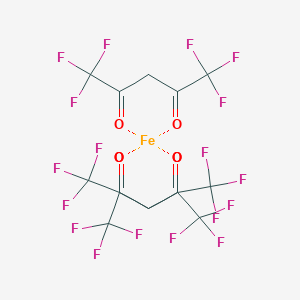
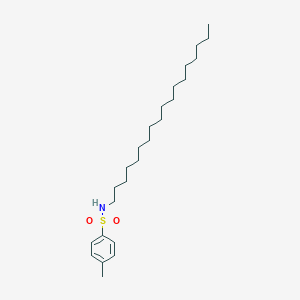
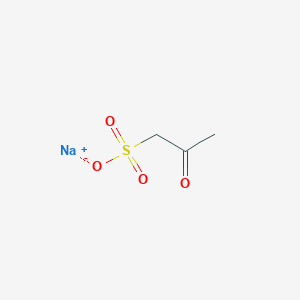
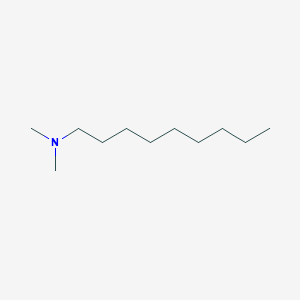
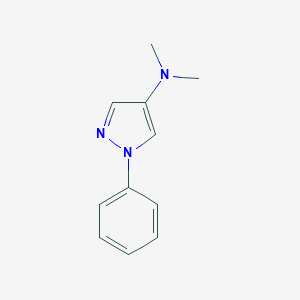
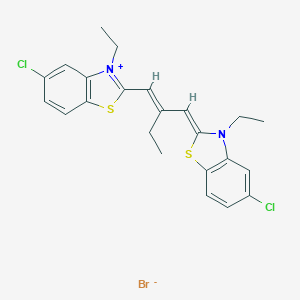
![Potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B99846.png)
